molecular formula C10H5BrO4 B183157 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid CAS No. 113850-96-7

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B183157
CAS No.: 113850-96-7
M. Wt: 269.05 g/mol
InChI Key: VACMFRPTBQYGGH-UHFFFAOYSA-N
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Description

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a brominated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position, a ketone group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. It has the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statement H302, indicating that it may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid typically involves the bromination of 4-oxo-4H-chromene-2-carboxylic acid. One common method is the reaction of 4-oxo-4H-chromene-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The bromination reaction is carried out in a continuous flow reactor, and the product is continuously extracted and purified using automated systems .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and mild heating.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and room temperature.

    Esterification Reactions: Alcohols, acid catalysts like sulfuric acid, and reflux conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid
  • 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
  • 7-Iodo-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets .

Properties

IUPAC Name

7-bromo-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACMFRPTBQYGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561728
Record name 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113850-96-7
Record name 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMOCHROMONE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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